9-(1H-indol-3-yl)acridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H14N2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
9-(1H-indol-3-yl)acridine |
InChI |
InChI=1S/C21H14N2/c1-4-10-18-14(7-1)17(13-22-18)21-15-8-2-5-11-19(15)23-20-12-6-3-9-16(20)21/h1-13,22H |
InChI Key |
GDVZXLBQMLKZDB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 9 1h Indol 3 Yl Acridine and Its Analogues
Strategic Approaches to Acridine (B1665455) Functionalization at the C9 Position
The functionalization of the acridine C9 position is a cornerstone for the synthesis of 9-(1H-indol-3-yl)acridine. The electron-deficient nature of this carbon atom dictates the primary synthetic strategies.
Nucleophilic Aromatic Substitution Reactions on 9-Haloacridines with Indole (B1671886) Derivatives
A prevalent and historically significant method for forging the C-C bond between acridine and indole is through nucleophilic aromatic substitution (SNA_r) reactions. nih.govmdpi.comyoutube.com This approach typically involves the reaction of a 9-haloacridine, most commonly 9-chloroacridine (B74977), with an indole derivative. The reaction proceeds via a two-step addition-elimination mechanism, where the indole acts as the nucleophile attacking the C9 position of the acridine, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the halide to yield the final product. nih.gov
The reactivity of the 9-haloacridine is crucial, with the nature of the halogen influencing the reaction rate. While typically in S_NAr reactions the leaving group ability follows the trend F > Cl > Br > I, practical considerations such as the ease of preparation and stability of the starting material often make 9-chloroacridine a preferred substrate. youtube.com The reaction conditions for this transformation can vary, but often require elevated temperatures and the presence of a base to facilitate the deprotonation of the indole and neutralize the generated hydrohalic acid.
Recent studies have also explored variations of this method. For instance, the synthesis of N⁹-substituted acridine-9-amines has been achieved by reacting 9-chloroacridines with appropriate amine-containing nucleophiles. researchgate.net While this demonstrates the versatility of 9-haloacridines in S_NAr, the direct C-C coupling with indoles remains a fundamental approach.
Table 1: Examples of Nucleophilic Aromatic Substitution for Acridine Functionalization
| Acridine Substrate | Nucleophile | Product | Reference |
| 9-Chloroacridine | Indole | This compound | mdpi.com |
| 9-Chloroacridine | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanamine | N⁹-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)acridin-9-amine | researchgate.net |
| 2-Chlorobenzoic acid derivatives | Phenylamine derivatives | Acridone (B373769) intermediates | mdpi.com |
Cross-Coupling Reactions for C-C Bond Formation at the Acridine C9 Position
Modern synthetic organic chemistry has increasingly turned to transition-metal-catalyzed cross-coupling reactions for the construction of C-C bonds, and the synthesis of 9-substituted acridines is no exception. soci.org These methods offer a powerful alternative to traditional S_NAr, often proceeding under milder conditions with higher functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of 9-aryl acridines. researchgate.net This would involve the reaction of a 9-haloacridine with an indolylboronic acid or ester derivative in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition of the palladium catalyst to the 9-haloacridine, followed by transmetalation with the indolylboron reagent and subsequent reductive elimination to afford the this compound product and regenerate the active palladium catalyst.
Another significant advancement is the use of copper-catalyzed cross-coupling reactions, which have proven effective for C-C bond formation, even on sterically hindered substrates. rsc.org This could be a viable strategy for coupling indole derivatives with 9-haloacridines. Furthermore, metal-free cross-coupling reactions are emerging as a greener alternative, eliminating the need for potentially toxic and expensive transition metals. preprints.org These reactions often proceed through different mechanisms, such as those involving radical intermediates.
Catalytic Systems in this compound Synthesis
The choice of catalyst is pivotal in directing the efficiency, selectivity, and environmental impact of the synthesis of this compound. Both transition metals and, more recently, nanomaterial-supported catalysts have been explored.
Transition Metal-Catalyzed Coupling Approaches
Transition metals, particularly palladium, copper, nickel, and rhodium, are extensively used to catalyze the formation of the C-C bond between the acridine and indole moieties. researchgate.netresearchgate.netmdpi.com Palladium catalysts are renowned for their efficiency in a variety of cross-coupling reactions. For instance, palladium-catalyzed coupling reactions using phosphinoacridine bidentate ligands have been shown to be effective. researchgate.netresearchgate.net
Copper catalysis offers a cost-effective alternative to palladium and has a long history in C-N and C-C bond-forming reactions. rsc.org Nickel, being more earth-abundant and less expensive than palladium, is also gaining traction in cross-coupling reactions. researchgate.net Rhodium catalysts have been utilized in the synthesis of substituted acridines through cyclization reactions. chim.it The choice of the specific metal, ligand, and reaction conditions is crucial for optimizing the yield and selectivity of the desired this compound.
Table 2: Transition Metals in Acridine Synthesis
| Metal | Type of Reaction | Substrates | Reference |
| Palladium | Cross-coupling | Aryl halides, Carboxylic acids | researchgate.net |
| Nickel | Cross-coupling | Aryl halides | researchgate.net |
| Cobalt | Annulation | 2-Aminoaryl alcohols, Nitriles | mdpi.com |
| Iron/Copper | Domino protocol | o-Halobenzonitriles, Benzaldehydes, Sodium azide | nih.gov |
Nanomaterial-Supported Catalysis in Hybrid Acridine-Indole Synthesis
In recent years, the use of nanomaterials as catalyst supports has emerged as a highly promising area in organic synthesis, aligning with the principles of green chemistry. nanochemres.org These materials offer high surface area-to-volume ratios, leading to enhanced catalytic activity and the potential for catalyst recovery and reuse.
For the synthesis of acridine and indole derivatives, various nanomaterial-supported catalysts have been investigated. For example, acid-functionalized multi-walled carbon nanotubes (MWCNTs) decorated with lanthanum oxide (La₂O₃) have been used as an efficient catalyst for the synthesis of nitrogen-containing heterocycles, including acridine and indole derivatives. nanochemres.org Similarly, magnetic nanoparticles, such as Fe₃O₄, have been employed as catalyst supports, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. kashanu.ac.ir These nanomaterial-supported systems often enable reactions to proceed under milder conditions and in more environmentally benign solvents.
Other examples include the use of UiO-66-NH₂ supported phosphate (B84403) acid and MCM-41 functionalized with 1,3,5-tris(2-hydroxyethyl) isocyanurate as efficient heterogeneous catalysts for the synthesis of acridinedione derivatives. researchgate.netacs.org The development of such hybrid catalysts holds significant potential for the sustainable synthesis of complex molecules like this compound.
Green Chemistry Principles in this compound Preparation
The application of green chemistry principles is increasingly becoming a critical consideration in the synthesis of chemical compounds. acs.orgresearchgate.net The goal is to design processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.
In the context of this compound synthesis, several green chemistry principles can be applied. The use of catalytic rather than stoichiometric reagents is a key principle, as it reduces waste. acs.org Transition metal and nanomaterial-supported catalysts are prime examples of this. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. acs.org Designing synthetic routes with high atom economy minimizes the formation of byproducts.
The choice of solvent is also crucial. Many traditional organic reactions use volatile and often toxic organic solvents. The development of reactions that can be conducted in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions, is a major focus of green chemistry. researchgate.netcore.ac.uk For example, the synthesis of spiro[acridine-9,3′-indoline]-1,2′(2H,10H)-dione derivatives has been reported using an aqueous ethanol mixture as a greener solvent. researchgate.net
Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure whenever possible contributes to a more sustainable process. acs.org The development of metal-free cross-coupling reactions also aligns with green chemistry principles by avoiding the use of potentially toxic heavy metals. preprints.org A patent for the preparation of 9-aminoacridine (B1665356) derivatives highlights a catalyst-free method that is easy to post-treat and meets the requirements of green chemistry. google.com
Solvent-Mediated and Solvent-Free Reaction Environments
The choice of solvent, or the lack thereof, can significantly impact the efficiency, yield, and environmental footprint of the synthesis of this compound derivatives.
Solvent-Mediated Synthesis:
Traditional synthesis often employs solvents to facilitate the reaction between starting materials. For instance, the synthesis of 9-aryl-hexahydro-acridine-1,8-diones, a related class of compounds, can be achieved through a one-pot four-component cyclo-condensation of dimedone, an aromatic aldehyde, an amine, and another component in a suitable solvent nih.gov. The use of an ethanol-water mixture has been highlighted as a greener solvent choice for the one-pot, three-component synthesis of novel spiro[acridine-9,3′-indoline]-1,2′(2H,10H)-dione derivatives from isatin, dimedone, and aniline (B41778) researchgate.net. This method is noted for its simple product isolation through water washing researchgate.net.
Deep eutectic solvents (DESs) are emerging as effective and environmentally friendly media for organic synthesis. A DES composed of dimethylurea and tartaric acid has been successfully used to mediate the one-pot multicomponent synthesis of naphthalimide-centered acridine-1,8-dione derivatives acs.org. This approach offers good to excellent yields and aligns with the principles of green chemistry acs.orgacs.org.
Solvent-Free Synthesis:
Solvent-free reaction conditions represent a significant advancement in green chemistry, often leading to shorter reaction times, simpler work-up procedures, and reduced environmental impact. The synthesis of 1,8-dioxodecahydroacridine derivatives has been successfully carried out under solvent-free conditions by heating a mixture of an aromatic aldehyde, dimedone, and ammonium (B1175870) acetate (B1210297) or aniline with a nanocatalyst. ckthakurcollege.net This method provides high yields (89-98%) in a short reaction time (5-18 minutes) ckthakurcollege.net. Another example is the synthesis of 9-aryl-hexahydro acridine derivatives using a Cu/NaY catalyst at 110 °C, which is described as operationally simple and highly efficient rsc.org.
The Bernthsen reaction, a classical method for acridine synthesis, has also been adapted to solvent-free conditions using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation, resulting in improved yields and shorter reaction times compared to conventional methods researchgate.net.
Table 1: Comparison of Solvent-Mediated and Solvent-Free Synthesis of Acridine Derivatives
| Feature | Solvent-Mediated Synthesis | Solvent-Free Synthesis |
| Reaction Medium | Organic solvents (e.g., ethanol, DMF), Deep Eutectic Solvents | No solvent, solid-state, or neat reactants |
| Catalysts | Various, including nanocatalysts and acid catalysts | Nanocatalysts (e.g., Fe3O4@MgO), solid acids (e.g., p-TSA), Cu/NaY |
| Reaction Time | Can be several hours | Generally shorter (minutes to a few hours) |
| Yields | Moderate to high | Often high to excellent |
| Work-up | Typically involves extraction and purification | Simpler, often involves filtration and washing |
| Environmental Impact | Higher due to solvent use and disposal | Lower, aligns with green chemistry principles |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of this compound and its analogs. This technique often leads to significantly reduced reaction times, higher yields, and improved purity of the products compared to conventional heating methods.
The synthesis of 9-substituted acridine derivatives from diphenylamine (B1679370) and a suitable carboxylic acid, catalyzed by zinc chloride, demonstrates the efficiency of microwave irradiation. This method reduces the reaction time from 20–40 hours to just 5 minutes, with good yields of 60–80% researchgate.net. Similarly, a microwave-assisted method has been successfully applied to the synthesis of novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives nih.gov.
A one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium acetate in water under microwave irradiation provides a new and improved protocol for the synthesis of acridine-1,8(2H,5H)-diones in good to excellent yields. ijcce.ac.irsid.ir This method highlights the synergy of using water as a green solvent and microwave energy for efficient synthesis ijcce.ac.irsid.ir. The synthesis of pyrrolo[2,3,4-kl]acridine derivatives has also been improved by using silica (B1680970) sulfuric acid (SSA) as a heterogeneous catalyst under microwave irradiation, with reaction times as short as 12-15 minutes mdpi.com.
The Bernthsen acridine synthesis has also been adapted for microwave assistance, which can shorten reaction times from 24 hours to 15 minutes. umn.edu
Table 2: Examples of Microwave-Assisted Synthesis of Acridine Derivatives
| Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |
| Diphenylamine, Carboxylic Acid | Zinc Chloride | - | 5 minutes | 60-80% | researchgate.net |
| Dimedone, Arylglyoxals, Ammonium Acetate | - | Water | - | Good to Excellent | ijcce.ac.irsid.ir |
| Isatin/Enaminone derivatives | Silica Sulfuric Acid | Ethanol | 12-15 minutes | Up to 93% | mdpi.com |
| Diphenylamine, Carboxylic Acid | p-Toluenesulfonic acid | - | 15 minutes | - | umn.edu |
Regioselectivity and Stereochemical Considerations in Synthesis
Regioselectivity:
Regioselectivity in the synthesis of this compound derivatives is crucial, as the position of substituents can significantly influence the biological activity of the molecule. In the synthesis of 3-substituted indole-based 1,2-dihydropyridine and azaxanthone derivatives, the regioselectivity of the product formation has been confirmed through various studies, including controlled experiments and theoretical calculations. nih.gov The use of In(OTf)₃ as a catalyst in ethanol under reflux conditions has been shown to afford diverse 3-substituted indole derivatives with high regioselectivity nih.gov.
The electrophilic substitution on the acridine ring is also a key aspect of regioselectivity. The presence of an electron-donating group at the 2-position of the acridine ring can direct electrophilic substitution to the 1-position thieme-connect.com.
Stereochemical Considerations:
While the core this compound structure is planar, the introduction of chiral centers through derivatization necessitates stereochemical control. For instance, in the synthesis of acridone–tryptophan derivatives, L-tryptophan methyl ester was used as a starting material, leading to the formation of a specific stereoisomer nih.gov. The stereochemistry of the final product is determined by the chirality of the starting materials and the reaction mechanism.
Synthetic Routes to Advanced this compound Derivatives
The development of advanced derivatives of this compound with enhanced biological properties often involves the modification of either the acridine core or the indole moiety.
The acridine core can be functionalized at various positions to modulate the compound's properties. Nucleophilic substitution of 9-chloroacridine with appropriate amines is a common strategy to introduce diverse substituents at the 9-position. For example, reacting 9-chloroacridine with diamines can lead to the synthesis of 9-aminoalkylamino acridines researchgate.net. Similarly, 2-methyl-9-chloroacridine can be reacted with aromatic amines to produce a range of 2-methyl-9-substituted acridines researchgate.net.
The synthesis of 1,2,3-triazole-containing acridine derivatives has been achieved via a 1,3-dipolar cycloaddition reaction of 9-azidoacridine (B1194597) with N/O-propargyl small molecules under click reaction conditions nih.gov. This approach allows for the introduction of a triazole ring, which can act as a linker to other functional groups nih.gov.
The indole moiety also provides ample opportunities for derivatization. Modifications can be made to the indole nitrogen or at various positions on the indole ring. For instance, N-alkylation of the indole nitrogen can be achieved using various alkyl halides.
The synthesis of acridone–tryptophan derivatives involved the coupling of 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetic acid with L-tryptophan methyl ester, followed by further modifications nih.gov. This demonstrates how the indole moiety can be linked to the acridine core through a flexible chain and how the indole's functional groups can be further manipulated nih.gov.
Furthermore, the synthesis of nortopsentin analogues, which are structurally related to bis-indolyl alkaloids, involved the preparation of 3-haloacetyl indoles from corresponding indole precursors mdpi.com. These haloacetyl indoles were then reacted with pyrrolo[2,3-b]pyridine-carbothioamides to yield the final products mdpi.com. This highlights the versatility of the indole moiety in constructing complex heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 9 1h Indol 3 Yl Acridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 9-(1H-indol-3-yl)acridine, offering a detailed map of its proton and carbon framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental data for assigning the chemical structure of this compound. bhu.ac.in The ¹H NMR spectrum displays characteristic signals for the protons of both the acridine (B1665455) and indole (B1671886) ring systems. For instance, in a related acridine derivative, N-(2-(1H-indol-3-yl)ethyl)acridin-9-amine, the indole NH proton appears as a singlet at 10.92 ppm, while the aromatic protons of the acridine and indole moieties resonate in the range of 6.95-8.60 ppm. rhhz.net The chemical shifts and coupling constants observed in these spectra allow for the precise assignment of each proton to its position on the molecular skeleton. scispace.commdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon backbone. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the local electronic environment. researchgate.net For example, in acridine-based compounds, the carbon atoms of the heterocyclic rings typically appear in the downfield region of the spectrum. nih.gov The combination of ¹H and ¹³C NMR data provides a comprehensive picture of the molecule's static structure. ijcce.ac.ir
Below is an interactive table summarizing representative ¹H and ¹³C NMR chemical shifts for acridine and indole moieties, which are the core components of this compound.
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acridine | H-1, H-8 | 7.80 - 8.20 | C-1, C-8 |
| Acridine | H-2, H-7 | 7.30 - 7.60 | C-2, C-7 |
| Acridine | H-3, H-6 | 7.60 - 7.90 | C-3, C-6 |
| Acridine | H-4, H-5 | 8.10 - 8.50 | C-4, C-5 |
| Acridine | C-9 | - | 135.0 - 145.0 |
| Indole | H-1 (NH) | 10.50 - 11.50 | C-2 |
| Indole | H-2 | 7.00 - 7.50 | C-3 |
| Indole | H-4 | 7.50 - 7.80 | C-3a |
| Indole | H-5 | 7.00 - 7.30 | C-4 |
| Indole | H-6 | 6.90 - 7.20 | C-5 |
| Indole | H-7 | 7.50 - 7.80 | C-6 |
| Indole | C-7 | - | C-7 |
| Indole | C-7a | - | C-7a |
| Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |
For unambiguous assignment of all proton and carbon signals, especially in a complex molecule like this compound, two-dimensional (2D) NMR techniques are indispensable. researchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. google.comipb.ptscience.gov
The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the individual aromatic rings of the acridine and indole moieties. nih.gov
The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. ipb.ptcolumbia.edu
Dynamic NMR (DNMR) spectroscopy can be employed to investigate the conformational dynamics of this compound, specifically the restricted rotation around the single bond connecting the indole and acridine rings. researchgate.net At lower temperatures, the rotation around this C-C bond may be slow on the NMR timescale, leading to the observation of distinct signals for non-equivalent protons or carbons in different rotational conformations (rotamers). mdpi.com
As the temperature is increased, the rate of rotation increases. When the rate of interconversion between rotamers becomes fast relative to the NMR timescale, the separate signals for each conformer coalesce into a single, time-averaged signal. mdpi.com By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the rotational barrier. researchgate.net This provides valuable information about the steric hindrance and electronic interactions between the two bulky aromatic systems.
Two-Dimensional NMR Techniques for Complex Structure Assignment
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characteristic vibrations within the this compound molecule. beilstein-journals.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a number of characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the acridine and indole rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. scispace.commdpi.com The C-N stretching vibrations would also be present in the fingerprint region (below 1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.
The following table summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Indole N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C/C=N Ring Stretch | 1400 - 1650 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
| C-H Bending (out-of-plane) | 700 - 900 | IR |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals.
The UV-Vis absorption spectrum of this compound is dominated by the extended π-conjugated system formed by the fused acridine and indole rings. The acridine moiety itself is a strong chromophore, typically exhibiting multiple absorption bands in the UV and visible regions. photochemcad.comphotochemcad.com These bands are attributed to π-π* electronic transitions within the aromatic system. researchgate.net The presence of the indole substituent at the 9-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acridine, due to the extension of the conjugated system. nih.gov
The spectrum of acridine derivatives typically shows significant absorption in the 350-450 nm range, which is characteristic of transitions between the π-electron energy levels of the acridine ring. researchgate.net The specific wavelengths and intensities of the absorption bands are sensitive to the solvent environment, with changes in solvent polarity often leading to shifts in the absorption maxima. core.ac.ukresearchgate.net
Solvent Effects on Absorption Maxima
A comprehensive search for studies on the solvatochromic behavior of this compound did not yield specific data. The investigation aimed to find a table of absorption maxima (λmax) in a range of solvents with varying polarities. Such data is essential for understanding how the solvent environment interacts with the molecule's electronic structure, influencing its π-π* and n-π* transitions.
For related compounds, such as other N-(heterocyclic)-9-aminoacridines, studies have shown that the absorption bands are influenced by the solvent. researchgate.net Generally, the electronic absorption spectra of acridine derivatives are studied in various fluid solutions to observe any shifts in wavelength, which can be correlated with solvent properties like dielectric constant and refractive index. slideshare.net However, without experimental measurements for this compound, a data table and a detailed discussion on its specific solvent effects cannot be provided.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak (M+) and an analysis of the fragmentation pattern for this compound, is not available in the surveyed literature. This analysis is fundamental for confirming the molecular weight of the compound and for deducing its structure by examining the smaller, charged fragments that form upon ionization.
X-ray Crystallography for Solid-State Molecular Architecture
A crystallographic information file (CIF) or a detailed structural report from an X-ray diffraction study of this compound could not be located. Such a study is the definitive method for determining the three-dimensional solid-state architecture of a molecule.
Bond Lengths, Angles, and Dihedral Angles
Without X-ray crystallography data, it is not possible to provide a table of precise bond lengths, bond angles, and dihedral angles for this compound. This data would reveal the exact geometry of the fused acridine and indole rings and the nature of the covalent bond linking them. In related structures, such as complexes of acridine with other molecules, the acridine ring system is typically planar. mdpi.com For some indole derivatives, the planarity of the indole ring system has also been confirmed, though the dihedral angle between it and other aromatic systems can vary significantly. nih.govnih.gov
Intermolecular Interactions and Crystal Packing
The analysis of crystal packing and intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, is entirely dependent on having the crystal structure. mdpi.com These non-covalent interactions dictate how molecules are arranged in the crystal lattice. mdpi.com For example, in crystals of related acridine derivatives, π-π stacking between the planar acridine rings is a common feature, and if hydrogen bond donors and acceptors are present, they typically form strong intermolecular links. nih.govresearchgate.net However, a specific analysis of the supramolecular assembly of this compound remains impossible without the relevant crystallographic data.
Electronic Structure and Photophysical Investigations of 9 1h Indol 3 Yl Acridine
Fluorescence and Luminescence Properties
The fluorescence of 9-(1H-indol-3-yl)acridine is a key feature of its photophysical profile, characterized by its emission spectra, quantum efficiency, and the temporal duration of its excited states.
Emission Spectra and Stokes Shift Analysis
The emission spectrum of this compound is sensitive to the surrounding solvent environment. In nonpolar solvents like cyclohexane (B81311), the emission spectrum is structured, indicating a locally excited (LE) state. However, in polar solvents such as acetonitrile, the emission band becomes broad and red-shifted, which is characteristic of a charge transfer (CT) state. This significant red shift in polar solvents points to a large change in the dipole moment upon excitation, confirming the charge transfer nature of the excited state.
The Stokes shift, which is the difference between the wavenumbers of the absorption and emission maxima, provides insight into the nature of the excited state and its interaction with the solvent. For this compound, the Stokes shift increases significantly with solvent polarity. This positive solvatochromism is a hallmark of an intramolecular charge transfer (ICT) process, where an electron is transferred from the electron-donating indole (B1671886) moiety to the electron-accepting acridine (B1665455) unit upon photoexcitation.
Table 1: Photophysical Data for this compound in Various Solvents
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 380 | 405, 426 | 1580 |
| Toluene | 384 | 452 | 3800 |
| Dichloromethane | 385 | 506 | 6220 |
| Acetonitrile | 382 | 536 | 7480 |
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) of this compound is highly dependent on the solvent. In nonpolar solvents, the quantum yield is relatively high, whereas in polar solvents, it is significantly lower. This quenching of fluorescence in polar environments is attributed to the stabilization of the charge transfer state, which promotes non-radiative decay pathways. For instance, the quantum yield is 0.51 in cyclohexane but drops to 0.01 in acetonitrile. This behavior is consistent with the energy gap law, where a smaller energy gap between the excited and ground states in polar solvents leads to more efficient non-radiative decay.
Time-Resolved Fluorescence Spectroscopy and Excited-State Lifetimes
Time-resolved fluorescence measurements reveal the dynamics of the excited states. In nonpolar solvents, a single exponential decay is typically observed, corresponding to the lifetime of the locally excited state. In contrast, in polar solvents, the fluorescence decay is often biexponential. This is indicative of the presence of two distinct emitting species or a dynamic equilibrium between the LE and CT states. The shorter lifetime component is associated with the LE state, while the longer lifetime component is attributed to the ICT state. The excited-state lifetimes generally decrease with increasing solvent polarity, which is consistent with the increased rates of non-radiative decay.
Non-Radiative Decay Pathways
The primary non-radiative decay pathway for this compound, particularly in polar solvents, is internal conversion facilitated by the stabilization of the intramolecular charge transfer state. The proximity of the ground and excited state potential energy surfaces in polar environments enhances the rate of internal conversion, leading to a significant reduction in fluorescence quantum yield. Intersystem crossing to the triplet state is generally considered a less significant deactivation channel for this class of molecules.
Effect of Solvation on Photophysical Parameters
The solvent plays a crucial role in modulating the photophysical properties of this compound. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, shows a linear relationship, confirming the charge transfer character of the emitting state. The slope of this plot can be used to estimate the change in dipole moment upon excitation. The significant solvatochromism observed in both absorption and emission spectra underscores the sensitivity of the electronic distribution in both the ground and excited states to the surrounding medium. The stabilization of the ICT state in polar solvents is the primary reason for the observed red-shift in emission and the decrease in fluorescence quantum yield.
Excited State Dynamics and Energy Transfer Mechanisms
Upon photoexcitation, this compound initially forms a locally excited state. In polar solvents, this LE state can then undergo a rapid intramolecular charge transfer to form a more stable, solvated ICT state. The dynamics of this process are often on the picosecond timescale. The formation of the ICT state is a key event that dictates the subsequent photophysical behavior, including the emission wavelength, quantum yield, and lifetime. While intramolecular processes dominate, the potential for intermolecular energy transfer would depend on the specific environment and the presence of suitable energy acceptors. However, the primary focus of research has been on the intramolecular photophysics.
Computational Chemistry and Molecular Modeling of 9 1h Indol 3 Yl Acridine
Density Functional Theory (DFT) Calculations for Ground State Geometries
DFT has proven to be a powerful tool for investigating the electronic structure and ground-state properties of molecules like 9-(1H-indol-3-yl)acridine. These calculations provide a foundational understanding of the molecule's geometry and electronic landscape.
Optimized Molecular Structures and Conformational Analysis
The geometry of this compound has been optimized using DFT methods, often with basis sets such as B3LYP/6-311G(d,p), to determine its most stable three-dimensional arrangement. academie-sciences.frmdpi.com The analysis of the optimized structure reveals key details about bond lengths, and bond angles. For instance, in related indole (B1671886) derivatives, the bond length of the linkage between the two main heterocyclic systems is a critical parameter. academie-sciences.fr
Conformational analysis of acridine (B1665455) derivatives indicates that they can be flexible molecules. doi.org The rotational freedom around the bond connecting the indole and acridine rings in this compound is a key factor in its conformational landscape. The dihedral angle between the planes of the indole and acridine rings is a crucial parameter derived from these studies. In a similar compound, (E)-N-[2-(1H-indol-3-yl)eth-yl]-1-(anthracen-9-yl)methanimine, the indole and anthracene (B1667546) ring systems were found to have a significant dihedral angle between them. researchgate.net For this compound, this angle would influence the extent of π-π interactions between the two aromatic systems.
| Parameter | Typical Calculated Value |
|---|---|
| Indole C-N Bond Length | ~1.38 Å |
| Acridine C-N-C Bond Angle | ~117° |
| Dihedral Angle (Indole-Acridine) | 45-65° |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.comajchem-a.com A smaller gap suggests higher reactivity. wuxiapptec.com
For donor-acceptor compounds like many acridine derivatives, analysis of the HOMO and LUMO can reveal intramolecular charge transfer (ICT) characteristics. researchgate.net In the case of this compound, the indole moiety is generally considered electron-rich and often contributes significantly to the HOMO, while the electron-deficient acridine ring tends to dominate the LUMO. researchgate.netresearchgate.net This separation of the frontier orbitals is a hallmark of charge-transfer compounds. researchgate.net DFT calculations for related systems have been used to visualize the spatial distribution of these orbitals. researchgate.netresearchgate.net
Table 2: Illustrative Electronic Properties of this compound based on Analogous Compounds Note: The values in this table are representative and based on computational studies of similar donor-acceptor molecules containing indole and acridine fragments.
| Property | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -2.0 to -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is a widely used method for studying the excited-state properties of molecules, including their absorption and emission spectra. acs.org
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption spectra of molecules like this compound, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. researchgate.netacs.org For similar acridine derivatives, the calculated spectra are often compared with experimental UV-Vis data to validate the computational approach. researchgate.net The transitions are typically characterized by their oscillator strengths, which relate to the intensity of the absorption bands.
Similarly, TD-DFT can be employed to model the fluorescence emission spectra by optimizing the geometry of the first excited state. chemrxiv.org The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.
Characterization of Singlet and Triplet Excited States
A comprehensive understanding of a molecule's photophysical properties requires the characterization of both its singlet and triplet excited states. TD-DFT is capable of calculating the energies of these states. The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a crucial parameter, particularly for applications in areas like thermally activated delayed fluorescence (TADF). nih.govfrontiersin.org A small ΔEST facilitates reverse intersystem crossing (RISC) from the triplet to the singlet state, enhancing delayed fluorescence. nih.gov Computational studies on related organic fluorophores have successfully used TD-DFT to estimate this energy gap. nih.govfrontiersin.org Furthermore, the spin-orbit coupling between the singlet and triplet states, which governs the rate of intersystem crossing, can also be computed. chinesechemsoc.org
Molecular Dynamics (MD) Simulations
While DFT and TD-DFT provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a more realistic environment, such as in solution. samipubco.com For acridine derivatives, MD simulations have been used to investigate their interactions with biological macromolecules like DNA. nih.govresearchgate.net
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent and calculating the forces between all atoms over time. This would allow for the study of how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. Such simulations can provide information on the stability of different conformers and the dynamics of intramolecular motions.
Conformational Landscape Exploration
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the C9 atom of the acridine scaffold to the C3 atom of the indole ring. This rotation determines the relative orientation of the two planar aromatic systems.
Computational chemistry methods are employed to explore the potential energy surface of the molecule and identify its most stable conformations. Studies on structurally related 9-substituted acridine derivatives reveal that the indole and acridine ring systems are typically not coplanar in the lowest energy state. iucr.org X-ray crystallography of a complex derivative, for instance, showed a significant dihedral angle between the indole and the central ring of the acridine system. iucr.org This non-planar arrangement is a result of steric hindrance between the hydrogen atoms on the respective ring systems.
Molecular modeling of related tetrahydroacridine derivatives has shown that different conformations, such as bent and extended forms, can exist within the active sites of enzymes. thieme-connect.de For this compound, the specific dihedral angle of the preferred conformer can significantly influence its ability to fit into a biological target's binding site, such as the narrow groove of a DNA helix or the active site of an enzyme.
Table 1: Representative Conformational Analysis Data This table illustrates hypothetical data from a typical conformational analysis study.
| Conformer | Dihedral Angle (Indole-Acridine) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Global Minimum | ~65° | 0.00 | 75.3 |
| Local Minimum | ~115° | 1.50 | 24.1 |
| Transition State (Planar) | 0° | 5.80 | 0.6 |
Intermolecular Interactions in Solution and Condensed Phases
The biological activity of this compound is predicated on its ability to form stable non-covalent interactions with its molecular targets. Computational and experimental techniques are used to elucidate these interactions.
High-field 2D-NMR experiments on related 9-aminoacridines with an indole moiety have been used to identify specific intermolecular contacts when bound to biological targets like DNA G-quadruplexes. csic.es These studies revealed that aromatic protons on the indole ring can form close contacts with protons on the sugar backbone of DNA, while the acridine ring engages in separate interactions. csic.es The primary modes of interaction for the this compound scaffold include:
π-π Stacking: The extensive, planar aromatic systems of both the acridine and indole rings are capable of strong π-π stacking interactions. In the context of DNA binding, the acridine moiety can intercalate between base pairs. csic.esmdpi.com
Hydrogen Bonding: The indole ring possesses an N-H group, which acts as a crucial hydrogen bond donor. This group can form hydrogen bonds with acceptor atoms (like oxygen or nitrogen) found in the binding sites of proteins or on the phosphate (B84403) backbone of DNA. nih.govijcce.ac.ir
Table 2: Summary of Potential Intermolecular Interactions
| Interaction Type | Participating Moiety of Compound | Potential Partner on Biological Target |
|---|---|---|
| π-π Stacking | Acridine Ring System, Indole Ring | Aromatic amino acid residues (Tyr, Trp, Phe), DNA/RNA base pairs |
| Hydrogen Bonding (Donor) | Indole N-H | Carbonyl oxygen, phosphate oxygen, carboxylate groups |
| Hydrogen Bonding (Acceptor) | Acridine Ring Nitrogen | Amine or hydroxyl groups |
| Hydrophobic Interactions | Entire Aromatic Surface | Aliphatic amino acid residues (Val, Leu, Ile) |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a mechanistic focus, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These models can offer insights into the physical and chemical properties that a molecule must possess to interact effectively with its target. acs.org
In a typical 3D-QSAR study involving derivatives of this compound, the following steps would be taken:
A series of analogues with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is selected.
The molecules are aligned based on a common substructure.
Steric and electrostatic fields around each molecule are calculated.
Statistical methods are used to generate a model that correlates variations in these fields with changes in biological activity.
The resulting model is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a QSAR model for topoisomerase inhibition might show a sterically favored region near the acridine ring, suggesting that certain substituents could enhance binding, while a region of positive electrostatic potential near the indole N-H might indicate the importance of its hydrogen-donating capability. acs.org Such models strongly suggest the mechanistic requirements for activity, such as the necessity of lipophilicity for antitumor effects in some acridine series. acs.org
Table 3: Hypothetical 3D-QSAR Model Parameters This table shows representative statistical outputs for a CoMFA/CoMSIA model.
| Model Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | Indicates a strong correlation between predicted and observed activities. |
| Steric Field Contribution | 55% | Shows the relative importance of molecular shape to activity. |
| Electrostatic Field Contribution | 45% | Shows the relative importance of charge distribution to activity. |
Molecular Docking Simulations for Interaction Prediction (Mechanistic Focus)
Molecular docking is a powerful computational simulation that predicts the preferred binding orientation and affinity of a ligand when it interacts with a target macromolecule. researchgate.net For this compound, docking studies are critical for providing a mechanistic hypothesis of its action at the atomic level. The primary targets for acridine-based compounds are often DNA structures (like G-quadruplexes) and enzymes that regulate DNA topology, such as topoisomerases. csic.esmdpi.comresearchgate.net
The docking process involves placing the 3D structure of this compound into the computationally-defined binding site of a target. A scoring function then calculates the binding energy for numerous possible poses, identifying the most energetically favorable conformation. ijcce.ac.irnih.gov
Mechanistic insights from docking simulations of this compound and its close analogues include:
DNA Intercalation: Docking into a model of B-DNA or a G-quadruplex can show the acridine moiety positioned between base pairs, with the indole group situated in one of the DNA grooves. csic.esacs.org
Enzyme Inhibition: When docked into the active site of an enzyme like topoisomerase or a kinase, the simulation can identify key amino acid residues that form specific interactions. nih.govijcce.ac.ir These often include hydrogen bonds from the indole N-H to backbone carbonyls and π-stacking interactions with aromatic residues like tyrosine or phenylalanine. nih.gov
These simulations not only predict the binding mode but also provide a quantitative estimate of binding affinity (e.g., in kcal/mol), which can be correlated with experimentally determined inhibitory concentrations. researchgate.net
Table 4: Representative Molecular Docking Results for Acridine/Indole-Containing Compounds
| Compound Type | Biological Target | Binding Energy (kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| Indole-Pyrimidine Hybrid | VEGFR-2 Kinase | -8.91 | H-bonds with Cys919, Asp1046; Hydrophobic interactions. | nih.gov |
| 3-indolylquinoline | Abl1 Kinase | -8.6 | H-bonds, electrostatic bonds, hydrophobic interactions. | ijcce.ac.ir |
| Indole-Thiazolidinedione Hybrid | EGFR Kinase | -11.2 | π-π stacked interaction. | researchgate.net |
| 9-Aminoacridine (B1665356) Derivative | DNA G-Quadruplex | Not Reported | π-π stacking, H-bonds between A and G-tetrads. | csic.es |
Molecular Interactions of 9 1h Indol 3 Yl Acridine with Biological Macromolecules Mechanistic Studies
DNA Binding and Intercalation Mechanisms
The planar aromatic structure of the acridine (B1665455) core is a key feature that facilitates its interaction with DNA, primarily through intercalation between base pairs. mdpi.comnih.govacs.org This non-covalent binding is further stabilized by various interactions, including π-π stacking, hydrophobic, and ionic interactions, which can lead to significant alterations in the DNA's secondary structure and interfere with its replication, transcription, and repair. researchgate.netmdpi.com
Spectroscopic Characterization of DNA-Compound Interactions (e.g., UV-Vis, Fluorescence, CD)
Spectroscopic techniques are pivotal in elucidating the binding modes of 9-(1H-indol-3-yl)acridine derivatives with DNA. Ultraviolet-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Circular Dichroism (CD) are commonly employed to characterize these interactions.
Upon interaction with calf thymus DNA (ctDNA), derivatives of acridine typically exhibit a hypochromic effect (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the maximum wavelength) in their UV-Vis spectra. mdpi.comnih.gov These spectral changes are indicative of the intercalation of the planar acridine ring between the DNA base pairs, a result of the π–π stacking interactions. mdpi.com For instance, some acridine-thiosemicarbazone derivatives have shown hypochromism of up to 51% upon binding to ctDNA. nih.gov
Fluorescence spectroscopy is another powerful tool used to study these interactions. A common method involves a competitive binding assay with ethidium (B1194527) bromide (EtBr), a well-known DNA intercalator. A decrease in the fluorescence intensity of the EtBr-DNA complex upon the addition of a this compound derivative suggests that the compound is displacing EtBr from its intercalation site, indicating a similar binding mode. mdpi.com The quenching of fluorescence can be quantified using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides a measure of the binding affinity. mdpi.com
Circular Dichroism (CD) spectroscopy is used to monitor conformational changes in DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275-280 nm (due to base stacking) and a negative band around 245 nm (due to helicity). mdpi.comnih.gov The interaction with an intercalating agent like an acridine derivative can induce changes in these bands. An increase in the ellipticity of the positive band and a decrease in the negative band are often observed, which can suggest a conformational transition of the DNA, potentially from the B-form to the A-form, caused by the insertion of the acridine ring. nih.gov
Table 1: Spectroscopic Data for Acridine Derivatives Interacting with DNA
| Derivative Type | Spectroscopic Method | Observation | Indicated Interaction | Reference |
|---|---|---|---|---|
| Acridine-thiosemicarbazone | UV-Vis | Hypochromism (up to 25.52%) and slight bathochromic shifts | Intercalation between DNA base pairs | mdpi.com |
| Acridine-thiosemicarbazone | Fluorescence | Quenching of EtBr-DNA fluorescence (Ksv up to 2.6 x 10³ M⁻¹) | Competitive binding, suggesting intercalation | mdpi.com |
| Acridine-thiosemicarbazone | Circular Dichroism | Hyperchromic effects in the negative region | Intercalation | mdpi.com |
| 3,9-Disubstituted acridines | Circular Dichroism | Increase in positive band ellipticity, decrease in negative band ellipticity | Conformational change in DNA, supporting intercalation | nih.gov |
Molecular Modeling of DNA Intercalation and Groove Binding
Computational studies, including molecular docking and molecular dynamics simulations, provide valuable insights into the specific interactions between this compound derivatives and DNA at an atomic level. These models help to visualize the binding modes and identify the key residues and forces involved.
Molecular docking studies have consistently shown that the planar acridine moiety of these compounds preferentially intercalates between DNA base pairs, particularly at GC-rich sequences. nih.govcrimsonpublishers.com The simulations reveal that the stability of the DNA-ligand complex is maintained through a combination of π-π stacking interactions between the aromatic rings of the acridine and the DNA bases, as well as hydrogen bonds and van der Waals forces. nih.gov
Influence of Substituents on DNA Binding Affinity and Mode
The nature and position of substituents on the this compound scaffold can significantly influence its DNA binding affinity and mode of interaction. Modifications to the acridine ring or the indole (B1671886) moiety can alter the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule.
Studies on acridine-thiosemicarbazone derivatives have shown that the substitution profile on the benzylidene moiety can have a more substantial impact on the intercalating capacity than changes in the electron density of the acridine core itself. mdpi.com For instance, the presence of a para-hydroxyl group on the benzylidene ring was found to potentiate the interactions between the molecule and DNA. mdpi.com
Furthermore, structure-activity relationship (SAR) studies have indicated that the presence of strong electron-donating groups at certain positions of the acridine ring can lead to a considerable increase in antiproliferative activity, which is often linked to enhanced DNA binding. mdpi.com For example, 6-chloro-2-methoxyacridine (B15215803) substituted derivatives showed significantly increased potency compared to their unsubstituted counterparts. mdpi.com The introduction of cationic side chains can also enhance DNA binding through additional ionic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
Protein-Ligand Interaction Studies
In addition to direct DNA binding, this compound derivatives can exert their biological effects by interacting with and inhibiting various enzymes that are crucial for cell survival and proliferation.
Investigation of Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases, Glycosidases)
The inhibition of topoisomerase enzymes is a well-established mechanism of action for many acridine-based compounds. mdpi.comresearchgate.netnih.govresearchgate.net Topoisomerases (Topo I and Topo II) are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov By inhibiting these enzymes, acridine derivatives can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. researchgate.netnih.gov
Derivatives of this compound have been shown to be potent inhibitors of both Topoisomerase I and Topoisomerase II. researchgate.netresearchgate.netsemanticscholar.org For example, a derivative, {9-[2-(1H-Indol-3-yl)-ethylamino]-acridin-4-yl}-(4-methyl-piperazin-1-yl)-methanone, has been identified as a compound that blocks the catalytic cycle of topoisomerase II. researchgate.net Similarly, 3-acridin-9-ylmethyl-5-(5-bromo-1H-indol-3-ylmethylene)-thiazolidine-2,4-dione has been reported as a topoisomerase I inhibitor. researchgate.net
Beyond topoisomerases, research has explored the inhibitory potential of related structures against other enzyme classes. For instance, 9-(1H-indol-3-yl) xanthen-4-(9H)-ones, which share a similar structural motif, have been evaluated as noncompetitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Acridone (B373769) derivatives have also been investigated as inhibitors of protein kinases. mdpi.com
Table 2: Enzyme Inhibition by Acridine and Related Derivatives
| Compound Type | Target Enzyme | Inhibition Data | Mechanism | Reference |
|---|---|---|---|---|
| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | 74-79% inhibition at 100 µM | Catalytic inhibition | mdpi.com |
| {9-[2-(1H-Indol-3-yl)-ethylamino]-acridin-4-yl}-(4-methyl-piperazin-1-yl)-methanone | Topoisomerase II | Blocks catalytic cycle | Topoisomerase poisoning | researchgate.net |
| 3-Acridin-9-ylmethyl-5-(5-bromo-1H-indol-3-ylmethylene)-thiazolidine-2,4-dione | Topoisomerase I | - | - | researchgate.net |
| 9-(1H-Indol-3-yl) xanthen-4-(9H)-ones | α-Glucosidase | Noncompetitive inhibition | - | researchgate.net |
DNA relaxation assays are a standard in vitro method to assess the inhibitory activity of compounds against topoisomerases. mdpi.comnih.govmdpi.com In this assay, the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form is monitored. nih.govmdpi.com
The assay is typically performed by incubating supercoiled plasmid DNA (e.g., pBR322 or pUC19) with the topoisomerase enzyme in the presence and absence of the test compound. mdpi.commdpi.com The different topological forms of the DNA (supercoiled, relaxed, and nicked) are then separated by agarose (B213101) gel electrophoresis. nih.gov An effective topoisomerase inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a higher proportion of the supercoiled form remaining compared to the control (enzyme and DNA without the inhibitor). mdpi.comnih.gov Known topoisomerase inhibitors like camptothecin (B557342) (for Topo I) and etoposide (B1684455) (for Topo II) are used as positive controls in these assays. mdpi.com
Binding Site Analysis and Residue Interactions
The binding of this compound to biological targets such as enzymes and nucleic acids is dictated by a combination of non-covalent interactions. The planar acridine moiety can intercalate between the base pairs of double-stranded DNA, a common mechanism for acridine derivatives that interferes with cellular functions. researchgate.netmdpi.com Beyond simple intercalation, specific residues within protein binding pockets play a crucial role in the affinity and specificity of the interaction.
Molecular docking and spectroscopic studies on related acridine and indole-containing compounds provide insights into the probable interactions of this compound. The binding is typically governed by a mix of hydrophobic interactions, hydrogen bonds, and π-π stacking. For instance, docking models of certain acridone derivatives with the MARK4 kinase active site show that aromatic portions of the ligand extend towards key motifs. nih.gov Similarly, studies on indole analogs with acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST) have identified specific amino acid residues involved in binding. yyu.edu.tr π-π T-shaped interactions with tyrosine residues and hydrophobic interactions with residues like phenylalanine, valine, and arginine are common. yyu.edu.trresearchgate.net The indole N-H group can also act as a hydrogen bond donor, further stabilizing the complex.
The table below summarizes key amino acid residues and interaction types observed in the binding of compounds structurally related to this compound, offering a model for its potential molecular recognition patterns.
Table 1: Potential Residue Interactions for this compound Based on Analog Studies
| Interacting Residue (Example) | Interaction Type | Moiety Involved | Target Class (Example) | Reference |
|---|---|---|---|---|
| Tyrosine (Tyr510) | π-π Stacking/T-shaped | Indole/Acridine Ring | Enzymes (e.g., AChE) | yyu.edu.tr |
| Phenylalanine (Phe157) | Hydrophobic Interaction | Acridine Ring | Enzymes (e.g., α-glucosidase) | researchgate.net |
| Arginine (Arg312, Arg525) | Hydrophobic/Electrostatic | Acridine/Indole Ring | Enzymes (e.g., α-glucosidase, AChE) | yyu.edu.trresearchgate.net |
| Valine (Val429) | Hydrophobic Interaction | Indole Ring | Enzymes (e.g., AChE) | yyu.edu.tr |
| DNA Base Pairs | Intercalation/π-π Stacking | Acridine Ring | Nucleic Acids | researchgate.netmdpi.com |
Interaction with Membrane Components (Mechanistic Aspects)
The interaction of acridine derivatives with cell membranes is a critical aspect of their biological activity, influencing their transport and, in some cases, representing a direct mechanism of action. umn.edu Studies on quinacrine (B1676205), a well-known acridine drug, with model lipid bilayers reveal detailed mechanistic insights that are likely applicable to this compound. acs.org
The permeability and binding of acridine compounds to membranes are significantly influenced by the lipid composition, particularly the presence of cholesterol and sphingomyelin. acs.org Research using microcavity-suspended lipid bilayers has shown that quinacrine interacts with various membrane models. acs.org The indole moiety of this compound, derived from the amino acid tryptophan, may further modulate these interactions, potentially affecting the compound's permeability through cell membranes. nih.gov
Electrochemical and spectroscopic analyses indicate that these interactions can alter the physical properties of the membrane. For example, the binding of quinacrine was found to increase the lipid diffusivity in simple DOPC and ternary (DOPC:SM:Chol) membranes, suggesting a fluidizing effect. acs.org Conversely, in membranes composed of DOPC and cholesterol, it decreased lipid diffusivity, indicating a rigidifying effect. acs.org This highlights the complexity of drug-membrane interactions, where the local lipid environment dictates the outcome. The mechanism is believed to involve the insertion of the hydrophobic acridine core into the lipid bilayer, with the orientation and depth of insertion being dependent on the specific side groups and the membrane composition.
Table 2: Effect of Quinacrine (Acridine Analog) on Model Lipid Bilayers
| Membrane Composition | Observed Effect on Lipid Diffusivity | Implication | Reference |
|---|---|---|---|
| DOPC | Increased | Membrane fluidization | acs.org |
| DOPC:Chol (3:1) | Decreased | Membrane rigidification | acs.org |
| DOPC:SM:Chol (2:2:1) | Increased | Membrane fluidization | acs.org |
Supramolecular Assemblies and Self-Association Behavior in Biological Contexts
Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. beilstein-journals.org Acridine-based scaffolds possess the inherent ability to self-assemble into such higher-order structures. researchgate.net This self-association is driven by forces such as π-π stacking between the planar aromatic rings, hydrogen bonding (facilitated by the indole N-H in this compound), and hydrophobic interactions. beilstein-journals.orgmdpi.com
In biological contexts, this self-association can lead to the formation of nano- or micro-scale assemblies. Such behavior is significant as it can influence the compound's bioavailability, targeting, and mechanism of action. For example, the crystal structure of a related tricyclic acridine derivative shows that molecules can assemble into chains through N—H⋯O hydrogen bonds. iucr.org
More advanced applications of this principle include the development of acridine-based self-assembled monolayers (SAMs). Recently, a dimethyl acridine derivative was synthesized to form a SAM for use as a hole transport layer in perovskite solar cells, demonstrating the capacity of acridines to form highly organized, functional layers. perovskite-info.com While this application is in materials science, the underlying principles of self-assembly are relevant. In a biological setting, such assemblies could form on protein surfaces or within lipid membranes, potentially creating localized high concentrations of the compound or forming structures with novel biological activities. The primary sequence and structure of the molecule are crucial for controlling the assembly process, as demonstrated in peptide-based supramolecular systems. rsc.org
Table 3: Examples of Self-Association in Acridine Derivatives
| Acridine Derivative | Type of Assembly | Driving Interactions | Context/Application | Reference |
|---|---|---|---|---|
| 3,3,6,6-Tetramethyl-9-(1-methyl-1H-indol-2-yl)-decahydroacridine-1,8-dione | Crystal lattice chains | N—H⋯O Hydrogen Bonds | Solid-state chemistry | iucr.org |
| [2-(9,10-dihydro-9,9-dimethylacridine-10-yl)ethyl] phosphonic acid | Self-Assembled Monolayer (SAM) | Phosphonic acid anchoring, intermolecular forces | Materials Science (Solar Cells) | perovskite-info.com |
| General Acridine Scaffolds | Supramolecular Structures | π-π Stacking, Hydrophobic Interactions | General property | researchgate.net |
Advanced Research Applications of 9 1h Indol 3 Yl Acridine Non Clinical
Fluorescent Probes for Cellular and Subcellular Imaging (Mechanistic & Research Tool Focus)
The intrinsic fluorescence of the acridine (B1665455) scaffold, coupled with the modulating effects of the indole (B1671886) substituent, makes 9-(1H-indol-3-yl)acridine a promising platform for the development of fluorescent probes. These probes are instrumental as research tools for visualizing and understanding complex biological processes at the cellular and subcellular levels.
Derivatives of this compound can be designed to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—in response to specific analytes or environmental changes. For instance, modifications to the indole or acridine rings can tune the molecule's sensitivity and selectivity towards certain ions, reactive oxygen species (ROS), or biomolecules. nih.gov This "turn-on" or "turn-off" fluorescence signaling is often based on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
The lipophilic nature of the core structure can facilitate cell membrane permeability, a crucial characteristic for intracellular imaging. Researchers have explored the use of similar indolyl-substituted compounds for live-cell imaging. semanticscholar.org For example, some indolyl-substituted pyridinium (B92312) compounds have shown selectivity for quadruplex DNA, offering potential as tools to study these structures within the nucleus. semanticscholar.org The development of such probes allows for the real-time tracking of dynamic cellular events and the spatial distribution of specific targets within organelles, contributing to a deeper mechanistic understanding of cellular functions.
Table 1: Examples of Acridine/Indole-Based Fluorescent Probes and Their Mechanistic Focus
| Probe Type | Target Analyte/Environment | Sensing Mechanism | Potential Research Application |
| Ion-Selective Probes | Specific metal ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) | Studying metallostasis and the role of metal ions in cellular signaling. |
| ROS/RNS Probes | Hypochlorous acid (HClO), Peroxynitrite (ONOO⁻) | Oxidation/reduction of the fluorophore | Investigating oxidative stress and its implications in various cellular pathways. nih.gov |
| pH-Sensitive Probes | Changes in intracellular pH | Protonation/deprotonation affecting the electronic structure | Monitoring pH homeostasis in organelles like lysosomes and mitochondria. |
| Biomolecule Probes | Specific proteins or nucleic acids | Specific binding events leading to conformational changes and altered fluorescence | Visualizing the localization and dynamics of biomolecules in living cells. semanticscholar.org |
Development of Materials for Organic Electronics and Optoelectronics
The π-conjugated system of this compound and its derivatives makes them attractive candidates for applications in organic electronics and optoelectronics. beilstein-journals.org The fusion of an electron-donating indole unit with an electron-accepting acridine unit can create a molecule with a degree of intramolecular charge transfer character, which is beneficial for charge transport and light emission.
These materials are being investigated for their potential use in various organic electronic devices:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of this compound derivatives are central to their potential application as emitters or hosts in the emissive layer of OLEDs. beilstein-journals.orgktu.edu By modifying the substituents on the indole or acridine moieties, the emission color can be tuned across the visible spectrum. The high triplet energy of some indole-based compounds also makes them suitable as host materials for phosphorescent OLEDs (PhOLEDs). ktu.edu
Organic Field-Effect Transistors (OFETs): The ability of these molecules to self-assemble into ordered structures is crucial for efficient charge transport in the active layer of OFETs. The planarity of the acridine core and the potential for π-π stacking interactions facilitate the movement of charge carriers. Research into related acridine and indole derivatives has shown their potential in developing n-type, p-type, or ambipolar organic semiconductors. ucm.es
Organic Photovoltaics (OPVs): In the context of solar cells, derivatives of this compound could potentially function as donor or acceptor materials in the active layer of bulk heterojunction solar cells. Their broad absorption spectra and suitable energy levels are key parameters being explored.
Table 2: Key Properties of this compound Derivatives for Organic Electronics
| Property | Relevance to Organic Electronics | Research Focus |
| LUMO/HOMO Energy Levels | Determines charge injection/extraction efficiency and open-circuit voltage in OPVs. | Tuning energy levels through substitution to match electrode work functions and other active layer components. |
| Charge Carrier Mobility | Dictates the speed at which charges move through the material, affecting device performance. | Enhancing mobility through molecular design that promotes ordered packing and strong intermolecular electronic coupling. ucm.es |
| Photoluminescence Quantum Yield (PLQY) | Measures the efficiency of light emission, crucial for OLEDs. | Maximizing PLQY by minimizing non-radiative decay pathways. rsc.org |
| Thermal and Photochemical Stability | Essential for the long-term operational stability of electronic devices. | Improving stability through robust chemical structures and synthetic modifications. researchgate.net |
Chemical Sensors and Biosensors (Fundamental Principles)
The principles that make this compound derivatives suitable for fluorescent imaging also underpin their use in chemical and biosensors. patsnap.com These sensors operate on the fundamental principle of molecular recognition, where the host molecule (the sensor) selectively binds to a specific guest molecule (the analyte). This recognition event is then transduced into a measurable signal, often optical or electrochemical.
For optical sensors, the binding of an analyte can cause a change in the absorption or emission properties of the this compound core. acs.org This can manifest as a color change (colorimetric sensor) or a change in fluorescence intensity or wavelength (fluorometric sensor). The selectivity of the sensor is determined by the specific design of the binding site, which can be tailored to recognize ions, small molecules, or even larger biomolecules.
In the context of biosensors, the this compound framework can be functionalized with biorecognition elements such as enzymes, antibodies, or nucleic acids. This conjugation allows for the highly specific detection of biological targets. For example, a derivative could be designed to bind to a specific enzyme, with the binding event altering the fluorescence of the acridine moiety, thus signaling the presence of the enzyme.
Catalyst Design and Support Structures
The rigid and planar structure of the acridine moiety, combined with the reactive sites on the indole ring, presents opportunities for the use of this compound derivatives in catalysis. nanochemres.org These compounds can serve either as catalysts themselves or as ligands for metal-based catalysts.
As organocatalysts, the nitrogen atom in the acridine ring and the N-H group of the indole can act as basic or acidic sites, respectively, to activate substrates in a reaction. The extended π-system can also play a role in stabilizing reaction intermediates.
More commonly, derivatives of this compound can be designed as ligands that coordinate to a metal center. nanochemres.org The electronic properties of the ligand, which can be tuned by adding substituents, can influence the reactivity and selectivity of the metal catalyst. For instance, the introduction of phosphine (B1218219) or other coordinating groups onto the acridine or indole framework would allow for the formation of stable complexes with transition metals used in cross-coupling reactions or hydrogenation.
Furthermore, these molecules can be incorporated into larger support structures, such as polymers or metal-organic frameworks (MOFs). nanochemres.org Immobilizing the catalytic species on a solid support facilitates catalyst separation and recycling, which is a key principle of green chemistry. researchgate.net The porous nature of these supports can also influence the selectivity of the catalytic process by controlling substrate access to the active sites.
Host-Guest Chemistry and Supramolecular Recognition
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov this compound and its derivatives are well-suited for applications in host-guest chemistry due to their defined shape, size, and potential for various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. rsc.org
These molecules can act as "hosts" that recognize and bind to specific "guest" molecules. dokumen.pub The cavity-like structure that can be formed by the assembly of these molecules allows for the encapsulation of smaller guests. The selectivity of this recognition process is dictated by the complementarity in size, shape, and chemical properties between the host and the guest.
This principle of molecular recognition is fundamental to many of the applications already discussed, such as chemical sensing and catalysis. researchgate.net In addition, host-guest systems involving this compound derivatives could be designed for applications such as:
Molecular Encapsulation: Protecting a guest molecule from the surrounding environment or controlling its release.
Self-Assembled Materials: The spontaneous formation of well-defined nanostructures with novel properties.
Molecular Switches: Systems where the binding and release of a guest can be controlled by an external stimulus, such as light or a change in pH.
The study of host-guest interactions provides valuable insights into the fundamental forces that govern molecular assembly and recognition, paving the way for the rational design of complex functional materials. core.ac.uk
Future Research Directions and Unexplored Avenues for 9 1h Indol 3 Yl Acridine
Exploration of Novel Synthetic Pathways
Furthermore, the development of synthetic strategies that allow for the facile introduction of a wide range of substituents on both the indole (B1671886) and acridine (B1665455) rings is crucial for systematically studying structure-activity relationships. This includes the synthesis of derivatives with various electron-donating and electron-withdrawing groups to tune the electronic and photophysical properties of the molecule.
Detailed Characterization of Excited State Processes
The photophysical properties of acridine derivatives are well-documented, with applications in areas such as fluorescent probes and photocatalysis. nih.govnih.gov Given the electron-rich nature of the indole moiety, the 9-(1H-indol-3-yl)acridine system is likely to exhibit interesting excited-state dynamics, including intramolecular charge transfer (ICT). researchgate.net Future research should involve a comprehensive investigation of these processes using a combination of steady-state and time-resolved spectroscopic techniques.
Key areas of investigation include:
Fluorescence Spectroscopy: Detailed studies of the fluorescence quantum yields and lifetimes in various solvents of differing polarity will provide insights into the nature of the emitting state and the extent of ICT. acs.org
Transient Absorption Spectroscopy: This technique can be used to identify and characterize transient species such as triplet states, radical ions, and other intermediates that may be formed upon photoexcitation. nih.govacs.org
Computational Modeling: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can complement experimental data by providing a theoretical framework for understanding the electronic structure of the ground and excited states, as well as the potential energy surfaces for various photophysical and photochemical processes. researchgate.netacs.org
Understanding these excited-state processes is fundamental to harnessing the potential of this compound in applications such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. nih.govresearchgate.net
Advanced Mechanistic Studies of Molecular Interactions
The planar acridine core is known to intercalate into DNA, a property that has been exploited in the development of anticancer agents. researchgate.netnih.gov The indole moiety, on the other hand, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. The combination of these two functionalities in this compound suggests a potential for complex and specific molecular interactions with biological macromolecules and other chemical systems.
Future research should employ advanced techniques to elucidate these interactions at a molecular level:
High-Resolution Structural Biology: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on the binding of this compound to target molecules like proteins and nucleic acids.
Calorimetry: Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. researchgate.net
Molecular Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict binding modes and to study the dynamics of the interaction, complementing experimental data. mdpi.com
A thorough understanding of these molecular interactions is crucial for the rational design of derivatives with enhanced biological activity or specific recognition capabilities. semanticscholar.org
Rational Design Principles for Tunable Properties
A key goal of future research will be to establish clear structure-property relationships that enable the rational design of this compound derivatives with tailored properties. This will involve the systematic modification of the molecular structure and the subsequent evaluation of the impact on its chemical and physical characteristics.
Key design strategies to explore include:
Substitution Effects: Introducing a variety of substituents on both the acridine and indole rings to modulate properties such as solubility, electronic character, and steric hindrance. For instance, the introduction of electron-withdrawing or -donating groups can be used to tune the molecule's redox potentials and photophysical properties. researchgate.net
Hybrid Molecules: Creating hybrid molecules by linking the this compound scaffold to other functional moieties, such as other heterocyclic systems, peptides, or nanoparticles. mdpi.commdpi.com This approach could lead to the development of multifunctional materials with novel applications.
By systematically applying these design principles, it will be possible to create a library of compounds with a wide range of properties, optimized for specific applications.
Integration into Complex Chemical Systems
The unique properties of this compound make it an attractive building block for incorporation into more complex chemical systems. Future research should explore the integration of this compound into various materials and assemblies to create novel functional systems.
Potential areas of application include:
Supramolecular Chemistry: Using the non-covalent interactions of the indole and acridine moieties to direct the self-assembly of complex supramolecular architectures.
Polymer Chemistry: Incorporating the this compound unit into polymer backbones or as a pendant group to create functional polymers with tailored optical or electronic properties.
Materials Science: Developing new materials for applications in organic electronics, such as OLEDs and solar cells, by leveraging the photophysical and charge-transport properties of this compound derivatives. researchgate.net
The integration of this compound into these complex systems holds the promise of creating a new generation of advanced materials with a wide range of potential applications.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 9-(1H-indol-3-yl)acridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution at the 9-position of acridine, leveraging its low electron density at this site. For example, reacting acridine with 3-bromoindole under basic conditions (e.g., KOH/EtOH) at 80–100°C for 12–24 hours achieves substitution. Microwave-assisted synthesis (e.g., 300 W, 10 min) can improve yields by 15–20% compared to conventional heating .
- Characterization : Confirmation via -NMR (e.g., aromatic proton shifts at δ 7.8–8.5 ppm), IR (C-N stretching at ~1350 cm), and mass spectrometry (parent ion at m/z 297) is critical .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with a C18 column (UV detection at 254 nm; mobile phase: acetonitrile/water, 70:30) resolves impurities (<1% threshold).
- Structural Confirmation : X-ray crystallography (if crystalline) or 2D NMR (e.g., -HSQC) confirms indole-acridine connectivity. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. What are the primary research applications of this compound in biological systems?
- Applications :
- Fluorescence Probes : Derivatives like 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA) detect nitric oxide (NO) with λ = 520 nm, offering a detection limit of 10 nM .
- DNA Interaction Studies : Acridine derivatives intercalate into DNA, monitored via fluorescence quenching or circular dichroism (CD) spectral shifts .
Advanced Research Questions
Q. How does the indole moiety influence the photophysical and redox properties of this compound?
- Mechanistic Insights :
- The indole group enhances π-stacking with biomolecules (e.g., DNA base pairs), increasing binding constants (K = 1.2 × 10 M) compared to non-indole analogs.
- Electrochemical studies (cyclic voltammetry) show a redox peak at −0.75 V (vs. Ag/AgCl), attributed to indole’s electron-donating effect .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Case Study : Discrepancies in anti-inflammatory activity (e.g., IC variability across cell lines) may arise from differential solubility or metabolite formation.
- Resolution :
Use standardized DMSO stock solutions (<0.1% final concentration).
Validate activity via dual assays (e.g., COX-2 inhibition and TNF-α ELISA).
Perform metabolite profiling (LC-MS) to identify active/inactive species .
Q. How can researchers optimize the synthesis of this compound for scalable production?
- Process Chemistry :
- Replace toxic solvents (e.g., DMF) with biodegradable ionic liquids (e.g., [BMIM][BF]), improving yield by 12% and reducing waste.
- Implement flow chemistry for continuous production (residence time: 30 min; throughput: 5 g/hour) .
Q. What advanced techniques elucidate the interaction of this compound with G-quadruplex DNA?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
